molecular formula C6H13O4P B156399 Diethyl (2-oxoethyl)phosphonate CAS No. 1606-75-3

Diethyl (2-oxoethyl)phosphonate

Cat. No.: B156399
CAS No.: 1606-75-3
M. Wt: 180.14 g/mol
InChI Key: ZZWQVTBJLLXLPJ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

For instance, they can act as analogs of natural biochemicals, interfering with normal metabolic processes .

Action Environment

The action, efficacy, and stability of Diethyl (2-oxoethyl)phosphonate can be influenced by various environmental factors. These could include pH, temperature, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

Diethyl (2-oxoethyl)phosphonate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is known to interact with various enzymes and proteins, facilitating reactions that are essential for cellular metabolism. For instance, this compound can act as a substrate for enzymes involved in phosphorylation processes, where it donates its phosphoryl group to acceptor molecules. This interaction is vital for the regulation of metabolic pathways and energy production within cells .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and cellular metabolism. Additionally, this compound has been shown to affect cellular proliferation and differentiation, making it a valuable tool for studying cell biology .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit enzymes involved in glycolysis, leading to a decrease in cellular energy production. Conversely, it can activate enzymes that promote anabolic processes, thereby enhancing the synthesis of essential biomolecules. These interactions are mediated through the binding of the compound to the active sites of enzymes, resulting in conformational changes that alter their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of altering metabolic pathways and gene expression. These temporal effects are crucial for understanding the long-term impact of the compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cellular growth. At high doses, this compound can exhibit toxic effects, leading to cellular damage and apoptosis. These dosage-dependent effects are important for determining the therapeutic potential and safety of the compound in biomedical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and biosynthesis. The compound can interact with enzymes such as kinases and phosphatases, which are essential for the regulation of metabolic flux. By modulating the activity of these enzymes, this compound can influence the levels of key metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and its ability to exert its effects on cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is essential for the compound’s activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with acetaldehyde under acidic conditions. Another method includes the Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide .

Industrial Production Methods

In industrial settings, the compound is often produced using a palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and aryl or vinyl halides. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-oxoethyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-oxoethyl)phosphonate is unique due to its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for easy modification, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-diethoxyphosphorylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQVTBJLLXLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321558
Record name Diethyl (2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-75-3
Record name 1606-75-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2-litre, four-necked flask equipped with a mechanical stirrer, an addition funnel and a nitrogen inlet was charged with diethyl 2,2-diethoxyethylphosphonate (150 g) and water (300 mL), and a slight stream of nitrogen was continuously passed through the system. The resulting mixture was heated to 50° C. and hydrochloric acid (5.6 mL) was added. The mixture was then left under stirring for 4 hours after which water was added and the mixture concentrated under reduced pressure. Sodium chloride was added to the resulting mixture which was then extracted with 4 portions of ethyl acetate. The combined organic phases were distilled under reduced pressure.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl (2-oxoethyl)phosphonate
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Diethyl (2-oxoethyl)phosphonate
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Diethyl (2-oxoethyl)phosphonate
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Customer
Q & A

Q1: What is the main finding of the research paper regarding Diethyl (2-oxoethyl)phosphonate synthesis?

A1: The paper describes a novel method for synthesizing Diethyl (2-oxoethyl)phosphonates. The researchers successfully produced these compounds by reacting α-bromo ketones with Diethyl chlorophosphate. [] This method offers a potentially valuable alternative route for the preparation of these compounds.

Q2: Are there any details about the reaction conditions or yields for this synthesis?

A2: While the abstract doesn't provide specific details about reaction conditions or yields, it highlights the successful synthesis of Diethyl (2-oxoethyl)phosphonates using this method. [] Further information about reaction optimization, yields, and characterization data would likely be found within the full text of the paper.

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